molecular formula C14H17N3O2S B2591834 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034589-08-5

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2591834
CAS No.: 2034589-08-5
M. Wt: 291.37
InChI Key: RREFTFDGMOGEDP-UHFFFAOYSA-N
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Description

This compound is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold . It is a structural element of natural products and pharmaceutically active compounds .


Synthesis Analysis

The synthesis of this compound involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is discussed .

Scientific Research Applications

Selective Kinase Inhibition

Research has identified derivatives of benzenesulfonamides as potent and selective inhibitors of specific kinases. For instance, a study highlighted the design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective inhibitors for the Leucine-Zipper and Sterile-α Motif Kinase (ZAK). These compounds, particularly compound 3h, demonstrated significant inhibition of ZAK kinase activity, showing promise in therapeutic applications for cardiac hypertrophy (Chang et al., 2017).

Anticancer Activity

Another study synthesized and evaluated a series of benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties for their anticancer activity against the human tumor breast cell line (MCF7). These compounds showed promising activity, suggesting their potential as novel anticancer agents (Ghorab, El-Gazzar, Alsaid, 2014).

Herbicidal Activity

Benzenesulfonamide derivatives have also been reported to possess herbicidal activity. N-(2-pyrazolin-1-ylformyl) benzenesulfonamides were described as a new group of compounds with post-emergence activity on dicotyledonous weed species, indicating their potential in agricultural applications (Eussen, Thus, Wellinga, Stork, 1990).

Antimicrobial and Antifungal Properties

A study focusing on the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties reported their effective in vitro antibacterial and antifungal activities against various pathogenic strains. This suggests their use in developing new antimicrobial agents (Chandak et al., 2013).

Future Directions

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,13-6-2-1-3-7-13)16-11-12-10-15-17-9-5-4-8-14(12)17/h1-3,6-7,10,16H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREFTFDGMOGEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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